molecular formula C15H22N2O B448926 N-cyclohexyl-N'-(4-methylbenzyl)urea

N-cyclohexyl-N'-(4-methylbenzyl)urea

Cat. No.: B448926
M. Wt: 246.35g/mol
InChI Key: APEQGNADSFIBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N'-(4-methylbenzyl)urea is a urea-based compound characterized by a cyclohexyl group attached to one nitrogen atom and a 4-methylbenzyl substituent on the adjacent nitrogen. Urea derivatives are known for their ability to form hydrogen bonds with key residues in the sEH active site, making them potent inhibitors .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35g/mol

IUPAC Name

1-cyclohexyl-3-[(4-methylphenyl)methyl]urea

InChI

InChI=1S/C15H22N2O/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,16,17,18)

InChI Key

APEQGNADSFIBLK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Cyclohexyl-N'-(4-Methylbenzyl)Urea and Analogs

Compound Name Substituents on Urea Nitrogens Key Interactions with sEH Notable Properties
This compound Cyclohexyl, 4-methylbenzyl Predicted H-bonds with D335/Y466; hydrophobic interactions with F267/W336 niches Potential enhanced lipophilicity due to methyl group
CIU (N-Cyclohexyl-N′-(4-Iodophenyl)urea) Cyclohexyl, 4-iodophenyl Urea oxygen binds T383/Y466; NH groups interact with D335 High affinity due to iodine’s electron-withdrawing effects
CPU (N-Cyclohexyl-N'-(3-Phenyl)Propylurea) Cyclohexyl, 3-phenylpropyl Stabilized by hydrophobic interactions with F267 pocket Longer alkyl chain enhances membrane permeability
TPPU (N-[1-(1-Oxopropyl)-4-Piperidinyl]-N′-[4-(Trifluoromethoxy)Phenyl]Urea) Piperidinyl, 4-(trifluoromethoxy)phenyl Strong H-bonding with catalytic triad; fluorinated group improves metabolic stability Clinically advanced due to balanced potency/pharmacokinetics

Binding Affinity and Selectivity

  • Hydrogen Bonding : All analogs utilize urea’s oxygen and NH groups to form hydrogen bonds with D335, Y383, and Y466, critical for anchoring the inhibitor in the active site .
  • Hydrophobic Interactions : The 4-methylbenzyl group in the target compound likely engages with the F267 hydrophobic pocket, similar to CPU’s phenylpropyl chain . However, the methyl group may offer reduced steric hindrance compared to CPU’s bulkier substituent.
  • Electronic Effects : CIU’s iodine atom enhances binding via halogen bonding, whereas the methyl group in the target compound may prioritize lipophilicity over polar interactions .

Research Findings and Implications

Efficacy in Enzyme Inhibition

While direct data on this compound is lacking, its structural analogs demonstrate:

  • CIU: IC₅₀ values in the nanomolar range due to strong halogen bonding .
  • CPU : Moderate potency but improved tissue penetration due to its alkyl chain .
  • TPPU : Broad therapeutic use attributed to its trifluoromethoxy group, which balances potency and stability .

Potential Advantages of this compound

  • The 4-methyl group may enhance metabolic stability compared to halogenated analogs (e.g., CIU) by avoiding dehalogenation pathways.
  • Increased lipophilicity could improve blood-brain barrier penetration, making it suitable for neurological applications.

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